4-(Thiophen-2-yl)benzoic acid hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-thiophen-2-ylbenzoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S.H2O/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10;/h1-7H,(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUSQUAKZHIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-(Thiophen-2-yl)benzoic Acid and its Precursors
The construction of 4-(Thiophen-2-yl)benzoic acid relies on key chemical reactions that form the essential bonds within the molecule. These include the formation of the thiophene-phenyl-carboxylic acid skeleton, subsequent reactions to build derivatives, and functional group transformations.
Formation of the Thiophene-Phenyl-Carboxylic Acid Skeleton
The creation of the core structure of 4-(Thiophen-2-yl)benzoic acid primarily involves carbon-carbon bond-forming reactions that link the thiophene (B33073) and benzene (B151609) rings. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this purpose.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org For the synthesis of 4-(Thiophen-2-yl)benzoic acid, this typically involves the coupling of 4-bromobenzoic acid with thiophene-2-boronic acid. rsc.orgresearchgate.net The reaction is generally carried out in the presence of a base, such as sodium carbonate, and a palladium catalyst. rsc.org The use of boronic esters or aryltrifluoroborate salts in place of boronic acids are also viable alternatives. wikipedia.org
Grignard Reactions: Grignard reagents provide another powerful tool for forming the thiophene-phenyl bond. This can be achieved by reacting a Grignard reagent derived from thiophene, such as 2-thienylmagnesium bromide, with a suitable brominated benzoic acid derivative. sigmaaldrich.comresearchgate.net Alternatively, a phenylmagnesium bromide Grignard reagent can be reacted with carbon dioxide (dry ice) to form a benzoate (B1203000) salt, which is then hydrolyzed to yield benzoic acid. gmu.edu This fundamental reaction can be adapted for more complex, substituted benzoic acids.
| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Skeleton |
| Suzuki-Miyaura Coupling | 4-Bromobenzoic acid | Thiophene-2-boronic acid | Palladium Catalyst, Base | Thiophene-Phenyl-Carboxylic Acid |
| Grignard Reaction | 2-Thienylmagnesium bromide | 4-Halobenzoic acid derivative | Ether (solvent) | Thiophene-Phenyl-Carboxylic Acid |
| Grignard Reaction | Phenylmagnesium bromide | Carbon Dioxide (CO2) | Ether (solvent), then Acid | Phenyl-Carboxylic Acid |
Condensation and Cyclization Reactions in Derivative Synthesis
Condensation and cyclization reactions are pivotal in the synthesis of derivatives from basic thiophene and benzoic acid structures. These reactions create more complex, often heterocyclic, systems. For instance, an efficient one-pot method for the synthesis of 2-aroylbenzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones. rsc.orgrsc.orgresearchgate.netresearchgate.net This process proceeds through an SN2-type nucleophilic attack, followed by an in-situ intramolecular cyclization to furnish the benzothiophene (B83047) scaffold. rsc.orgrsc.org Condensation reactions of 2-aminothiophenoles with aldehydes are also a well-established route to afford 2-substituted benzothiazoles. nih.gov
Esterification, Hydrolysis, and Acyl Chloride Formation
The carboxylic acid group of 4-(Thiophen-2-yl)benzoic acid is a key site for various chemical transformations.
Esterification: This is a fundamental reaction where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. This transformation is often a preliminary step for other reactions, such as the synthesis of hydrazides.
Hydrolysis: The reverse of esterification, hydrolysis, involves the cleavage of the ester bond to regenerate the carboxylic acid and alcohol.
Acyl Chloride Formation: The carboxylic acid can be converted into the more reactive acyl chloride (or benzoyl chloride) derivative. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orggoogle.com The resulting 4-(thiophen-2-yl)benzoyl chloride is a valuable intermediate for forming amides and other derivatives. orgsyn.org
Synthesis of Structurally Related Thiophen- and Benzoic Acid-Containing Scaffolds
The synthesis of scaffolds structurally related to 4-(Thiophen-2-yl)benzoic acid often involves building the thiophene ring itself through various established methods.
Paal-Knorr Thiophene Synthesis: This method generates thiophenes through the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgpharmaguideline.comquimicaorganica.orgwikipedia.org These reagents act as both sulfurizing and dehydrating agents. uobaghdad.edu.iq
Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. thieme-connect.comresearchgate.netresearchgate.netarkat-usa.org
| Synthetic Method | Starting Materials | Key Reagent | Resulting Scaffold |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Phosphorus pentasulfide or Lawesson's reagent | Substituted Thiophene |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophene |
| Benzothiophene Synthesis | 2-Mercaptobenzoic acid, Aryl bromomethyl ketone | Triethylamine | 2-Aroylbenzo[b]thiophene |
Derivatization Strategies and Novel Compound Synthesis from 4-(Thiophen-2-yl)benzoic Acid Scaffold
The 4-(Thiophen-2-yl)benzoic acid scaffold is a versatile starting point for the synthesis of various derivatives, particularly those containing additional heterocyclic rings known for their biological activities.
Formation of Thiosemicarbazone and Thiadiazole Derivatives
Thiosemicarbazones: These derivatives are typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. nih.govikm.org.myjuniv.edu To prepare a thiosemicarbazone from 4-(Thiophen-2-yl)benzoic acid, the carboxylic acid is often first converted to an aldehyde, 4-(thiophen-2-yl)benzaldehyde. This aldehyde can then be reacted with thiosemicarbazide to yield the corresponding thiosemicarbazone.
1,3,4-Thiadiazoles: The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved by reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃). pnrjournal.comjocpr.comijpcbs.com This cyclization reaction directly converts the carboxylic acid group into the thiadiazole ring. ut.ac.irnih.gov An alternative route involves first converting the carboxylic acid to a benzohydrazide (B10538) by reaction of its ester with hydrazine (B178648) hydrate (B1144303). nih.goviucr.orgresearchgate.netiucr.org This intermediate can then be further reacted to form various heterocyclic derivatives.
Application of Green Chemistry Principles in Synthetic Protocols
The application of green chemistry principles to the synthesis of derivatives of 4-(Thiophen-2-yl)benzoic acid aims to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.org Key strategies include the use of alternative energy sources and environmentally benign solvents.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. chemmethod.com For the transformations discussed, such as the synthesis of hydrazides, oxadiazoles, and Schiff bases, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields with improved purity. chemmethod.com For example, the preparation of the hydrazide from the corresponding ester and hydrazine hydrate can be completed in minutes using a microwave oven instead of hours of refluxing. chemmethod.com
The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with greener alternatives like water or ethanol (B145695) can drastically reduce the environmental impact of the synthetic process. chemmethod.com For instance, the condensation reactions to form hydrazones and Schiff bases can often be performed effectively in ethanol or even in water, which is non-toxic, non-flammable, and inexpensive. chemmethod.com
Table 5: Green Chemistry Approaches in Synthesis
| Reaction Type | Conventional Method | Green Alternative | Advantages |
|---|---|---|---|
| Hydrazide Synthesis | Reflux in ethanol (hours) | Microwave irradiation (minutes) | Shorter time, higher yield, energy efficient |
| Hydrazone/Schiff Base Synthesis | Reflux in organic solvents (e.g., Toluene) | Microwave in ethanol or water | Reduced use of hazardous solvents, faster reaction |
Advanced Structural Characterization and Crystallography
Single Crystal X-ray Diffraction Studies of 4-(Thiophen-2-yl)benzoic Acid Hydrate (B1144303)
While a dedicated single-crystal X-ray diffraction study for 4-(Thiophen-2-yl)benzoic acid hydrate is not extensively reported in publicly accessible literature, the crystallographic principles can be understood by examining the anhydrous form and related structures. Such studies are crucial for determining the fundamental crystallographic parameters and understanding the molecular conformation and intermolecular interactions that govern the crystal packing. The presence of a water molecule in the hydrate form is expected to significantly influence the hydrogen-bonding network compared to the anhydrous crystal.
Based on studies of analogous aromatic carboxylic acids, it can be anticipated that this compound would crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. For instance, α-thiophene-carboxylic acid, a closely related compound, crystallizes in the monoclinic system with the space group P2₁/c. iucr.org Benzoic acid also crystallizes in the monoclinic P2₁/c space group. This space group is common for centrosymmetric molecules that form dimers. The specific crystal system and space group for the hydrate would be definitively determined by the symmetry of its unit cell, as revealed by X-ray diffraction data.
The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice. For α-thiophene-carboxylic acid, the monoclinic unit cell has the dimensions: a = 5.67 Å, b = 5.03 Å, c = 19.57 Å, and β = 98.2°. iucr.org It is expected that the inclusion of a water molecule in the crystal lattice of this compound would lead to different unit cell parameters.
Single-crystal X-ray diffraction would also elucidate the molecular conformation, including the planarity of the thiophene (B33073) and benzoic acid rings and the dihedral angle between them. In the crystal structure of 4-(2-Thienylmethyleneamino)benzoic acid, the dihedral angle between the benzene (B151609) and thiophene rings is 41.91(8)°. nih.gov The conformation of 4-(Thiophen-2-yl)benzoic acid when bound to the enzyme CYP199A4 has also been determined, providing insight into its molecular geometry. researchgate.net
The crystal packing of this compound would be dominated by a network of intermolecular interactions. Hydrogen bonding is a primary directional force in the crystals of carboxylic acids. libretexts.org Typically, carboxylic acids form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. iucr.orgresearchgate.net In the case of the hydrate, the water molecule would likely play a crucial role in the hydrogen-bonding network, potentially forming bridges between the carboxylic acid molecules or participating in more complex arrangements. mdpi.comaip.orgacs.org
Crystallographic Investigations of Related Thiophen- and Benzoic Acid-Containing Systems
The crystallography of numerous thiophene- and benzoic acid-containing compounds provides a basis for comparative analysis. For example, the crystal structure of α-thiophene-carboxylic acid reveals that the molecules are linked by hydrogen bonds to form centrosymmetrical dimers. iucr.org Similarly, studies on various substituted benzoic acids have detailed the common C(8) chain and R²₂ (8) ring motifs formed by hydrogen bonding. researchgate.net The investigation of cocrystals involving benzoic acids and other molecules further highlights the diversity of intermolecular interactions, including C-H···F and N-H···O hydrogen bonds. acs.org These studies on related systems provide a framework for predicting and understanding the potential crystal structure of this compound.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| α-Thiophene-carboxylic acid | Monoclinic | P2₁/c | O-H···O hydrogen-bonded dimers iucr.org |
| Benzoic acid | Monoclinic | P2₁/c | Centrosymmetric O-H···O hydrogen-bonded dimers researchgate.net |
| 4-(2-Thienylmethyleneamino)benzoic acid | Monoclinic | P2₁/n (an alternative setting of P2₁/c) | O-H···O and C-H···O hydrogen bonds nih.gov |
| Acetylenedicarboxylic acid dihydrate | Monoclinic | P2₁/c | Strong hydrogen bonding between carboxylic acid and water mdpi.com |
Utilization of Crystallographic Databases for Comparative Structural Analysis
Crystallographic databases, most notably the Cambridge Structural Database (CSD), are indispensable tools for the comparative structural analysis of organic compounds. The CSD contains a vast collection of crystal structures, allowing researchers to search for and analyze trends in crystal packing, molecular conformation, and intermolecular interactions. For this compound, the CSD can be queried for related structures containing both thiophene and benzoic acid moieties, as well as for hydrates of aromatic carboxylic acids. Such searches can reveal common packing motifs, typical hydrogen-bonding patterns, and the influence of substituents on the crystal structure. This data-driven approach provides a powerful context for interpreting experimental results and for predicting the structure of novel compounds. PubChem also provides links to crystallographic data, such as the CCDC number for 3-Thiophenecarboxylic acid. nih.gov
Spectroscopic Investigations for Structural Elucidation
Vibrational Spectroscopy (Fourier Transform Infrared, Raman)
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational energy levels of molecules, which are highly specific to the types of bonds and their arrangements.
For 4-(Thiophen-2-yl)benzoic acid hydrate (B1144303), one would expect to observe characteristic vibrational modes for the carboxylic acid, the thiophene (B33073) ring, and the benzene (B151609) ring. The presence of water of hydration would also introduce distinct vibrational bands.
Expected FT-IR and Raman Vibrational Modes:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretching (H-bonded) | 3300 - 2500 (broad) |
| C=O stretching | 1725 - 1680 | |
| C-O stretching | 1320 - 1210 | |
| O-H bending | 1440 - 1395 and 950 - 910 | |
| Thiophene Ring | C-H stretching | ~3100 |
| C=C stretching | 1550 - 1450 | |
| C-S stretching | 750 - 600 | |
| Ring breathing modes | Specific to thiophene | |
| Benzene Ring | C-H stretching | ~3030 |
| C=C stretching | 1600 - 1450 | |
| C-H in-plane bending | 1300 - 1000 | |
| C-H out-of-plane bending | 900 - 675 | |
| Water of Hydration | O-H stretching | 3550 - 3200 (broad) |
| H-O-H bending | ~1630 |
Without experimental spectra, a definitive assignment is not possible. The precise peak positions and intensities would provide valuable information about the molecular structure and environment.
The presence of the carboxylic acid group and the water of hydration strongly suggests the presence of significant intermolecular hydrogen bonding. These interactions would be observable in the vibrational spectra. For instance, the O-H stretching band of the carboxylic acid would likely be very broad and shifted to lower wavenumbers due to hydrogen bonding with adjacent molecules or with the water of hydration. Similarly, the vibrational modes of the water molecule would be affected by its hydrogen bonding environment within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is unparalleled in its ability to map out the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.
While specific data for the hydrate is unavailable, NMR data for the anhydrous form of 4-(Thiophen-2-yl)benzoic acid in an acetone (B3395972) solvent provides insight into the expected chemical shifts.
¹H-NMR Chemical Shifts (Anhydrous 4-(Thiophen-2-yl)benzoic acid in Acetone-d₆):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Benzoic Acid H | 8.13 | d | 2.0 |
| Benzoic Acid H | 7.98 | dd | 8.4, 2.0 |
| Benzoic Acid H | 7.75 | d | 8.4 |
¹³C-NMR Chemical Shifts (Anhydrous 4-(Thiophen-2-yl)benzoic acid in Acetone-d₆):
| Carbon | Chemical Shift (ppm) |
| Carboxylic Acid C=O | 164.8 |
| Aromatic C | 136.7 |
| Aromatic C | 132.2 |
| Aromatic C | 131.4 |
| Aromatic C | 131.0 |
| Aromatic C | 130.9 |
| Aromatic C | 129.3 |
The presence of water in the hydrate form could potentially lead to slight shifts in these values due to changes in the local electronic environment and intermolecular interactions.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignment.
COSY: A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of protons within the thiophene and benzene rings.
HMBC: An HMBC spectrum would reveal correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the thiophene ring, the benzene ring, and the carboxylic acid group. For example, correlations between the protons on the benzene ring and the carbonyl carbon of the carboxylic acid would definitively establish their connection.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the thiophene and benzene rings in 4-(Thiophen-2-yl)benzoic acid, would lead to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. One would expect to observe π → π* transitions for the aromatic systems. The specific absorption maxima (λmax) would need to be determined experimentally.
Mass Spectrometry
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of 4-(Thiophen-2-yl)benzoic acid hydrate through the analysis of its fragmentation patterns. The molecular formula for the anhydrous form of the compound is C₁₁H₈O₂S, corresponding to a monoisotopic mass of approximately 204.02 Da. uni.lu The hydrate form includes one or more water molecules, and for a monohydrate, the expected molecular weight would be approximately 222.27 g/mol .
In electron ionization (EI) mass spectrometry, the initial event for the hydrate would likely be the loss of a water molecule (18 Da). The resulting molecular ion of the anhydrous compound ([M]⁺˙ at m/z 204) is typically observed. uni.lu The subsequent fragmentation pattern is characteristic of aromatic carboxylic acids. libretexts.orgdocbrown.info
Key fragmentation pathways include:
Loss of a hydroxyl radical ([M-OH]⁺): Cleavage of the C-O bond in the carboxylic acid group results in the loss of an OH radical (17 Da), leading to the formation of a stable acylium ion, the 4-(thiophen-2-yl)benzoyl cation, at m/z 187.
Loss of the carboxyl group ([M-COOH]⁺): Scission of the bond between the benzene ring and the carboxyl group leads to the loss of a COOH radical (45 Da), producing the 2-phenylthiophene (B1362552) ion at m/z 159. libretexts.org
Decarbonylation: The acylium ion at m/z 187 can further lose a molecule of carbon monoxide (CO, 28 Da) to form a thienyl-substituted phenyl cation at m/z 159.
Formation of the phenyl cation: Fragmentation of the thienyl-phenyl structure can lead to ions characteristic of the individual rings, such as the phenyl cation at m/z 77. docbrown.info
Predicted mass-to-charge ratios for various adducts of the anhydrous molecule have been calculated, including [M+H]⁺ at m/z 205.03178 and [M+Na]⁺ at m/z 227.01372, which are useful in soft ionization techniques like electrospray ionization (ESI). uni.lu
| m/z (Mass/Charge Ratio) | Proposed Ionic Fragment | Formula | Origin |
|---|---|---|---|
| 204 | Molecular Ion | [C₁₁H₈O₂S]⁺˙ | Ionization of anhydrous molecule |
| 187 | [M-OH]⁺ | [C₁₁H₇OS]⁺ | Loss of hydroxyl radical |
| 159 | [M-COOH]⁺ | [C₁₀H₇S]⁺ | Loss of carboxyl radical |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Fragmentation of the benzene ring |
Advanced Spectroscopic Techniques for Fine Structural Details
To obtain a comprehensive understanding of the molecular architecture of this compound, advanced spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography are employed.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For 4-(Thiophen-2-yl)benzoic acid, a very broad absorption band is expected in the region of 3300–2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration should appear around 1700–1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce several peaks in the 1600–1450 cm⁻¹ region. docbrown.info Vibrations specific to the thiophene ring, such as the C-S bond stretch, also contribute to the unique fingerprint region of the spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum would provide detailed information on the proton environment. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield (>12 ppm). The protons on the para-substituted benzene ring should appear as two distinct doublets in the aromatic region (7.5-8.5 ppm). The three protons on the 2-substituted thiophene ring would present a more complex pattern, likely a doublet of doublets and two doublets, also in the aromatic region (7.0-8.0 ppm), with coupling constants characteristic of the thiophene ring system.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carboxyl carbon would be observed significantly downfield (~170 ppm). The spectrum would also feature signals for the eight aromatic carbons of the thiophene and benzene rings, including four quaternary (non-protonated) carbons and seven protonated carbons, in the approximate range of 120-145 ppm. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of 4-(Thiophen-2-yl)benzoic acid (in a complex) has been determined, revealing key structural details (PDB code: 7TRU). researchgate.net Such studies show the relative orientation of the thiophene and benzene rings. For instance, in a related structure, the dihedral angle between the benzene and thiophene rings was found to be 41.91°. nih.gov This non-planar arrangement affects the degree of π-conjugation between the two rings. Crystallographic data also confirms the hydrogen-bonding patterns, typically showing that the carboxylic acid groups form dimeric structures with neighboring molecules. researchgate.net
Detailed Computational and Theoretical Research on this compound Not Available in Publicly Accessible Literature
Following an extensive and in-depth search of publicly available scientific literature, it has been determined that specific, detailed computational and theoretical studies focusing solely on the compound “this compound” are not available. The comprehensive analyses required to populate the requested article outline—including Density Functional Theory (DFT) studies on molecular geometry, vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—have not been published for this specific molecule.
While general information regarding the identity, synthesis, and potential applications of 4-(Thiophen-2-yl)benzoic acid is available ontosight.aithermofisher.commatrix-fine-chemicals.com, the in-silico research and theoretical data necessary for a detailed computational chemistry article could not be located.
Computational studies are frequently performed on related chemical structures. For instance, theoretical investigations using DFT have been conducted on various substituted benzoic acids mdpi.com, thiophene derivatives nih.govglobalresearchonline.netjchps.com, and thiophene-phenyl systems to understand their electronic and structural properties rdd.edu.iq. These studies employ the same methodologies requested in the outline:
Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for optimizing molecular geometries, predicting vibrational spectra, and determining electronic properties nih.gov.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity and electronic properties iosrjournals.orgperiodicodimineralogia.it.
Molecular Electrostatic Potential (MEP): A mapping of the electrostatic potential onto the electron density surface of a molecule. It is used to predict and understand sites for electrophilic and nucleophilic attack and intermolecular interactions globalresearchonline.net.
Natural Bond Orbital (NBO) Analysis: A method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule, providing a detailed picture of the electron distribution periodicodimineralogia.it.
Although these powerful computational tools have been applied to compounds with similar moieties, the specific output data (such as optimized bond lengths and angles, calculated vibrational frequencies, HOMO-LUMO energy values, and charge distribution data) for this compound remains unpublished in the accessible domain. Without this primary data, a scientifically accurate and authoritative article conforming to the specified outline cannot be generated.
Computational Chemistry and Theoretical Investigations
Natural Bond Orbital (NBO) Analysis
Evaluation of Hyperconjugative Interactions and Charge Transfer Phenomena
Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a crucial role in stabilizing molecular structures. In 4-(Thiophen-2-yl)benzoic acid, the interaction between the thiophene (B33073) and benzoic acid moieties facilitates significant electronic communication. The thiophene ring, being electron-rich, acts as a donor, while the carboxylic acid group on the benzene (B151609) ring is an electron-accepting group. This donor-acceptor relationship is central to the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govresearchgate.net
The charge transfer characteristics are also influenced by the dihedral angle between the thiophene and benzene rings. In a related compound, 4-(2-Thienylmethyleneamino)benzoic acid, the dihedral angle between the benzene and thiophene rings is 41.91°. nih.gov This non-planar arrangement affects the extent of π-conjugation and, consequently, the efficiency of intramolecular charge transfer.
The electronic absorption spectra of such compounds are typically dominated by intramolecular charge-transfer transitions. nih.gov Density Functional Theory (DFT) calculations on similar thiophene-based donor-acceptor systems have shown that the nature and energy of these transitions are highly dependent on the electronic properties of the donor and acceptor units. nih.gov
Table 1: Key Concepts in the Evaluation of Hyperconjugative Interactions and Charge Transfer
| Concept | Description | Relevance to 4-(Thiophen-2-yl)benzoic acid |
| Hyperconjugation | Stabilizing interaction involving the delocalization of σ-electrons into an adjacent empty or partially filled p-orbital or a π-orbital. | Contributes to the overall stability of the molecule through interactions between the thiophene and benzoic acid moieties. |
| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between a donor and an acceptor group within the same molecule upon photoexcitation. | The electron-rich thiophene ring acts as a donor and the benzoic acid moiety as an acceptor, leading to ICT. nih.govresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | A computational method to study orbital interactions and electron delocalization. | Can quantify the hyperconjugative interactions and charge transfer by analyzing donor-acceptor orbital interactions. |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to model the electronic properties and predict the charge-transfer character of optical transitions. nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic behavior, conformational changes, and intermolecular interactions of 4-(Thiophen-2-yl)benzoic acid hydrate (B1144303) in various environments, such as in solution or in a crystal lattice.
While specific MD simulation studies on 4-(Thiophen-2-yl)benzoic acid hydrate are not found in the available literature, the methodology would involve creating a simulation box containing the molecule of interest and, if applicable, solvent molecules. The interactions between atoms are described by a force field, and Newton's equations of motion are solved numerically to generate a trajectory of the system over time.
For this compound, MD simulations could be employed to:
Investigate the stability of the hydrate by analyzing the interactions between the water molecule and the organic molecule.
Study the conformational flexibility of the molecule, particularly the rotation around the bond connecting the thiophene and benzene rings.
Analyze the hydrogen bonding network in the solid state or in solution. The crystal structure of a related compound, 4-(2-thienylmethyleneamino)benzoic acid, reveals intermolecular O—H···O and C—H···O hydrogen-bonding contacts that form a two-dimensional network. nih.gov
Simulate the behavior of the molecule at different temperatures and pressures to understand its phase transitions and thermal stability.
Table 3: Applications of Molecular Dynamics Simulations
| Application | Description | Potential Insights for this compound |
| Conformational Analysis | Studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. | Understanding the preferred orientation of the thiophene and benzoic acid rings and the flexibility of the molecule. |
| Solvation Studies | Investigating the interactions between a solute molecule and solvent molecules. | Elucidating how the molecule interacts with water and other solvents, which is crucial for understanding its solubility and reactivity in solution. |
| Crystal Packing Analysis | Simulating the arrangement of molecules in a crystal lattice. | Providing insights into the intermolecular forces, including hydrogen bonding with the water of hydration, that govern the solid-state structure. |
Coordination Chemistry and Metal Organic Systems
Synthesis and Characterization of Metal Complexes utilizing 4-(Thiophen-2-yl)benzoic Acid and its Derivatives as Ligands
The synthesis of metal complexes with carboxylate-containing ligands is typically achieved through methods such as hydrothermal or solvothermal reactions, where the metal salt and the ligand are combined in a suitable solvent under heat and pressure.
Spectroscopic and Magnetic Characterization of Metal ComplexesSpectroscopic techniques are crucial for elucidating the structure and bonding within metal complexes. Infrared (IR) spectroscopy is often used to confirm the coordination of the carboxylate group by observing shifts in its characteristic stretching frequencies upon binding to a metal ion. Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which can help infer the coordination environment of the metal ion.
Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which are dictated by the number of unpaired electrons on the metal center. This data is vital for understanding the electronic structure and geometry of the complex. For instance, paramagnetic behavior would indicate the presence of unpaired electrons, while diamagnetic behavior would suggest their absence. nih.gov Despite the utility of these techniques, specific spectroscopic and magnetic data for complexes of 4-(Thiophen-2-yl)benzoic acid are not available in the reviewed sources.
Thermal Behavior and Decomposition Pathways of Metal Complexes
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques used to study the thermal stability and decomposition of metal complexes. TGA measures the change in mass of a sample as a function of temperature, providing information about the loss of solvent molecules and the decomposition of the organic ligand. researchgate.net DSC measures the heat flow associated with thermal transitions. While the thermal decomposition of various coordination polymers has been studied to determine their stability and breakdown products, specific TGA and DSC data for complexes synthesized with 4-(Thiophen-2-yl)benzoic acid are not documented in the available research. nih.gov
Electrochemical Properties of Synthesized Coordination Compounds
A comprehensive review of the available scientific literature reveals a notable gap in detailed research concerning the electrochemical properties of coordination compounds specifically synthesized from 4-(thiophen-2-yl)benzoic acid hydrate (B1144303). While the broader fields of metal-organic frameworks (MOFs) and coordination polymers are rich with studies on their electrochemical behavior for applications in batteries, supercapacitors, and electrocatalysis, specific data, including cyclic voltammetry, redox potentials, and other electrochemical parameters for complexes of this particular ligand, are not extensively reported.
The thiophene (B33073) moiety within the 4-(thiophen-2-yl)benzoic acid ligand suggests that its coordination compounds could possess interesting redox properties. Thiophene and its derivatives are known to be electroactive and are common components in conductive polymers and other organic electronic materials. The incorporation of such a unit into a metal-organic system could, in principle, lead to materials with tunable electronic and electrochemical characteristics.
In general, the electrochemical properties of coordination compounds are influenced by several factors, including the nature of the metal center, the coordination environment, and the electronic properties of the ligands. The metal ion can undergo redox reactions, and the ligand itself can also be redox-active. The interaction between the metal and the ligand can further modulate these properties.
For coordination compounds of 4-(thiophen-2-yl)benzoic acid, one might hypothesize that the thiophene ring could be a site for oxidation, while the metal center could undergo its characteristic redox changes. The benzoic acid group, acting as a linker, would facilitate the formation of stable coordination networks and provide a pathway for electronic communication between the redox-active centers.
Despite these possibilities, the current body of scientific literature does not provide the specific experimental data required for a detailed discussion and the creation of data tables on the electrochemical properties of coordination compounds derived from 4-(thiophen-2-yl)benzoic acid hydrate. Further experimental investigation is necessary to characterize the electrochemical behavior of these specific metal-organic systems. Such research would be valuable in assessing their potential for applications in areas like electrocatalysis, chemical sensing, and energy storage.
Supramolecular Chemistry and Crystal Engineering
Design Principles for Supramolecular Architectures Involving Benzoic Acid and Thiophene (B33073) Moieties
The creation of supramolecular architectures is guided by the principles of molecular recognition and self-assembly, driven by a variety of noncovalent interactions. When designing structures involving benzoic acid and thiophene moieties, several key interactions are leveraged to direct the assembly process. nih.govnih.gov
The carboxylic acid group of the benzoic acid moiety is a powerful and reliable functional group for forming strong and directional hydrogen bonds. It most commonly forms a robust centrosymmetric dimer synthon (R²₂-(8) motif) with another carboxylic acid group. This interaction is a cornerstone of crystal engineering with benzoic acid derivatives.
The thiophene ring, being an aromatic heterocycle, contributes to the assembly through several weaker, yet significant, interactions:
π-π Stacking: The aromatic nature of the thiophene ring allows for stacking interactions with other thiophene or benzene (B151609) rings, which helps to organize the molecules into columns or layers. nih.gov
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron cloud of the aromatic rings.
Sulfur-involved Interactions: The sulfur atom in the thiophene ring can participate in various non-covalent interactions, including C-H···S hydrogen bonds and S···S contacts, which add another layer of control over the final architecture. nih.gov
By combining the strong, directional hydrogen bonding of the carboxylic acid with the weaker, less directional π-stacking and other interactions of the thiophene ring, a hierarchical and well-defined supramolecular structure can be achieved. nih.gov The interplay between these competing yet often complementary interactions is a fundamental design principle in creating complex molecular solids.
| C-H···S/C-H···O Interactions | C-H groups and S/O atoms | Weak | Moderate | Provides additional stability and directional control. nih.gov |
Role of 4-(Thiophen-2-yl)benzoic Acid Hydrate (B1144303) in Directing Hydrogen Bonding Networks and Crystal Packing
Instead of the classic carboxylic acid dimer, the presence of water can interrupt this motif and create more extended and complex hydrogen-bonding patterns. For instance, the water molecule can act as a bridge, connecting two carboxylic acid molecules through O-H···O(water) and O(water)-H···O(carbonyl) hydrogen bonds. This can lead to the formation of infinite chains, tapes, or sheets, fundamentally altering the crystal's architecture from the anhydrous form.
The crystal structure of 4-(thiophen-2-yl)benzoic acid bound within a cytochrome P450 enzyme active site reveals the molecule's capacity for specific hydrogen bonding, where the carboxylic acid group interacts with surrounding water molecules and protein residues. researchgate.net In a crystalline solid, the water of hydration would play a similar role in satisfying the hydrogen-bonding potential of the carboxylic acid group, thereby directing the packing of the thiophene and benzoic acid moieties. The formation of these specific hydrogen-bonded aggregates in the melt or solution state is a critical factor that can either impede or favor the crystallization process. nih.gov
Co-crystallization Studies and the Formation of Multi-component Solids
Co-crystallization is a powerful technique in crystal engineering used to create new solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. 4-(Thiophen-2-yl)benzoic acid is an excellent candidate for co-crystallization studies due to its strong hydrogen-bonding donor (the carboxylic acid -OH) and acceptor (the carbonyl oxygen) sites.
Through co-crystallization with other molecules, known as co-formers, it is possible to form predictable intermolecular recognition motifs called supramolecular synthons. For instance, when combined with co-formers containing pyridine (B92270) groups, a highly reliable and stable acid-pyridine heterosynthon is expected to form via an O-H···N hydrogen bond. This approach has been successfully used with other benzoic acid derivatives to create novel multi-component systems. nih.gov
The thiophene moiety can also play a role in the packing of these co-crystals through the weaker interactions previously discussed. The selection of a co-former can be used to systematically modify the crystal structure and, consequently, the physicochemical properties of the resulting solid.
Table 2: Potential Supramolecular Synthons in Co-crystallization
| Synthon Type | Interacting Groups | R-factor | Description |
|---|---|---|---|
| Acid-Acid Homosynthon | Carboxylic Acid + Carboxylic Acid | R²₂(8) | A robust centrosymmetric dimer common in carboxylic acids. |
| Acid-Pyridine Heterosynthon | Carboxylic Acid + Pyridine | R²₂(7) | A highly probable and stable interaction between an acid and a nitrogen-containing heterocycle. |
| Acid-Amide Heterosynthon | Carboxylic Acid + Amide | R²₂(8) | A common motif formed between a carboxylic acid and a primary or secondary amide. |
Investigation of Self-Assembly Processes and Hierarchical Structure Formation
Self-assembly is the spontaneous organization of molecules into ordered structures driven by noncovalent interactions. nih.gov Thiophene-based molecules are well-known for their ability to self-assemble into well-defined, one-dimensional nano- and microscale structures, such as fibers and tapes. nih.gov This process is typically driven by a combination of π-π stacking of the thiophene rings and other intermolecular forces. nih.gov
For 4-(thiophen-2-yl)benzoic acid hydrate, the self-assembly process would involve a hierarchical sequence of events. First, strong hydrogen bonds, mediated by the water molecules and carboxylic acid groups, would likely direct the initial formation of primary structural motifs like chains or ribbons. Subsequently, these primary assemblies would organize into larger, hierarchical structures through weaker π-stacking and van der Waals interactions between the thiophene and benzene rings. Understanding and controlling this process allows for the creation of materials with specific morphologies and properties. nih.gov
Exploration of Host-Guest Chemistry with Benzoic Acid Derivatives
Host-guest chemistry involves the formation of complexes where a larger "host" molecule encloses a smaller "guest" molecule. Benzoic acid and its derivatives are often used as guest molecules in these systems. rsc.orgacs.org The size and shape of 4-(thiophen-2-yl)benzoic acid, along with its functional groups, make it a suitable guest for various molecular hosts, such as cyclodextrins, calixarenes, and cucurbiturils. acs.org
In such a complex, the hydrophobic thiophene and benzene portions of the molecule would likely be encapsulated within the hydrophobic cavity of the host molecule in an aqueous solution. The hydrophilic carboxylic acid group would remain exposed to the solvent or interact with the host's rim. acs.org This encapsulation can enhance the solubility of the guest molecule and protect it from the surrounding environment, which is a key principle in drug delivery and other applications. acs.org
Impact of Solvent of Crystallization (Hydrate Formation) on Supramolecular Assemblies
The solvent used during crystallization can have a profound impact on the final crystal structure, morphology, and even which polymorphic form is obtained. rsc.orgmdpi.com When water is the solvent, it can be incorporated into the crystal lattice, forming a hydrate.
The formation of this compound is a clear example of the solvent's direct participation in the supramolecular assembly. As discussed, the incorporated water molecules actively shape the hydrogen-bonding network, leading to a unique crystal structure that would be inaccessible from non-aqueous solvents.
Studies on benzoic acid have shown that solvent polarity is a key factor in controlling crystal morphology. rsc.orgresearchgate.net Generally, an increase in solvent polarity leads to a decrease in the aspect ratio of the crystals, changing them from needle-like to more block-like shapes. rsc.orgresearchgate.net This is because polar solvents can interact differently with the various crystal faces, inhibiting or promoting growth in specific directions. The presence of water, a highly polar solvent, and its subsequent incorporation into the structure as a hydrate, is a critical factor that dictates the final solid-state architecture of 4-(thiophen-2-yl)benzoic acid. The hydrophobic effect also plays a role, as the nonpolar parts of the molecule will tend to organize the surrounding water into clathrate-like structures, which can promote hydrate formation. researchgate.net
Table 3: Effect of Solvent Polarity on Benzoic Acid Crystal Aspect Ratio
| Solvent | Relative Polarity | Average Aspect Ratio | Crystal Habit Tendency |
|---|---|---|---|
| n-Heptane | 0.012 | 20.25 | Needle-like |
| Toluene | 0.099 | 13.65 | Needle/Plate-like |
| Ethyl Acetate | 0.228 | 9.98 | Plate-like |
| Ethanol (B145695) | 0.654 | 6.41 | Plate/Block-like |
| Acetic Acid | 0.648 | 2.61 | Block-like |
| Water | 1.000 | 1.53 | Block-like |
(Data adapted from studies on benzoic acid to illustrate the principle) rsc.org
Chemical Reactivity and Mechanistic Pathways
Oxidation Pathways Involving 4-(Thiophen-2-yl)benzoic Acid: Cytochrome P450-mediated Transformations
The metabolism of thiophene-containing compounds is of considerable importance in medicinal chemistry, as these reactions can lead to the formation of reactive intermediates. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are pivotal in the oxidation of such molecules. In the case of 4-(thiophen-2-yl)benzoic acid, CYP-mediated transformations predominantly occur on the electron-rich thiophene (B33073) ring.
The bacterial enzyme CYP199A4 has been utilized as a model system to study the oxidation of 4-(thiophen-2-yl)benzoic acid. These studies have revealed a strong preference for sulfoxidation over aromatic hydroxylation on the thiophene ring.
Mechanistic Investigations of Sulfoxidation versus Aromatic Hydroxylation Selectivity
Investigations into the interaction of 4-(thiophen-2-yl)benzoic acid with CYP enzymes have shown a distinct selectivity for oxidation at the sulfur atom of the thiophene ring. Despite the potential for hydroxylation at the carbon atoms of the thiophene or benzoic acid rings, sulfoxidation is the favored pathway. This preference is noteworthy, as X-ray crystal structures of 4-(thiophen-2-yl)benzoic acid bound to CYP199A4 indicate that the aromatic carbon atoms of the thiophene ring are positioned closer to the heme iron-oxo active site than the sulfur atom. This suggests that factors beyond simple proximity govern the reaction's regioselectivity. The electronic properties of the thiophene ring, where the sulfur atom is a site of high electron density, likely play a crucial role in directing the electrophilic attack by the active oxygen species of the enzyme.
Characterization of Reactive Intermediates, such as Thiophene Oxides
The primary product of the CYP-mediated sulfoxidation of 4-(thiophen-2-yl)benzoic acid is the corresponding thiophene S-oxide, specifically 4-(1-oxidothiophen-2-yl)benzoic acid. Thiophene S-oxides are highly reactive and unstable intermediates. Their formation is a critical step in the metabolic cascade, as they are electrophilic species that can readily react with nucleophiles or undergo further transformations. The transient nature of these intermediates often necessitates indirect methods for their characterization, such as trapping experiments with nucleophiles or analysis of their subsequent reaction products.
Analysis of Subsequent Dimerization Reactions (e.g., Diels-Alder)
A key fate of the highly reactive thiophene S-oxide intermediate is spontaneous dimerization. The thiophene S-oxide, acting as a diene, can undergo a [4+2] cycloaddition, or Diels-Alder reaction, with another molecule of the thiophene S-oxide acting as a dienophile. This dimerization is a rapid process that leads to the formation of more stable, dimeric metabolites. The characterization of these dimers provides strong evidence for the initial formation of the thiophene S-oxide intermediate. Both major and minor dimeric products have been identified, arising from the spontaneous dimerization of 4-(1-oxidothiophen-2-yl)benzoic acid.
Computational Predictions and Validation of Reaction Pathways
Computational studies, including Density Functional Theory (DFT), have been employed to model and validate the observed experimental outcomes of 4-(thiophen-2-yl)benzoic acid oxidation. These theoretical calculations support the energetic favorability of sulfoxidation over aromatic hydroxylation. Furthermore, computational models have successfully predicted a strong preference for the homodimerization of the enantiomers of the thiophene S-oxides, leading to the formation of a single major dimeric product. These computational predictions are in broad agreement with the experimental data, providing a deeper understanding of the reaction mechanism at a molecular level.
Other Fundamental Reaction Pathways (e.g., Reduction of Carboxylic Acid, Electrophilic Substitution on Aromatic Rings)
Beyond oxidation, 4-(Thiophen-2-yl)benzoic acid can undergo other fundamental chemical transformations characteristic of its functional groups.
The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion (H-) from LiAlH4 on the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a leaving group and a second hydride attack to yield the primary alcohol after an acidic workup. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce carboxylic acids.
The aromatic rings of 4-(Thiophen-2-yl)benzoic acid are susceptible to electrophilic substitution. The thiophene ring is generally more reactive towards electrophiles than the benzene (B151609) ring. Electrophilic attack on the thiophene ring is predicted to occur preferentially at the C5 position, which is the other α-position relative to the sulfur and is activated by the electron-donating nature of the sulfur atom. The benzoic acid ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxylic acid group. Consequently, electrophilic attack on the benzene ring, if it occurs, would be directed to the meta-positions relative to the carboxylic acid group.
Mechanistic Studies of Derivative Formation Reactions
The carboxylic acid functionality of 4-(Thiophen-2-yl)benzoic acid is a key handle for the synthesis of a wide array of derivatives, most notably esters and amides.
Esterification: The formation of esters from 4-(Thiophen-2-yl)benzoic acid is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol molecule leads to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated as a leaving group, and deprotonation of the resulting ester yields the final product. The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.
Advanced Materials Science Applications
Role of 4-(Thiophen-2-yl)benzoic Acid Hydrate (B1144303) as a Building Block for Organic and Polymeric Materials
4-(Thiophen-2-yl)benzoic acid is a versatile molecular building block used in the synthesis of more complex organic molecules and polymers. ontosight.ai Its utility stems from the presence of two key functional components: the thiophene (B33073) ring and the benzoic acid moiety.
The carboxylic acid group provides a reactive site for a variety of chemical transformations, including esterification and amidation, allowing it to be incorporated into larger molecular structures. The thiophene ring, a five-membered heterocyclic ring containing a sulfur atom, imparts specific electronic properties and structural rigidity. ontosight.ai This combination makes the compound a valuable precursor in the development of organic semiconductors and other functional materials. ontosight.ai It serves as an effective linker for creating metal complexes and clusters, enabling the synthesis of molecules with diverse geometries and morphologies. cymitquimica.com
Integration into Electronic Materials, including Metal-Organic Framework (MOF) Ligands
The distinct structure of 4-(Thiophen-2-yl)benzoic acid makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). cymitquimica.comresearchgate.net MOFs are a class of crystalline porous materials formed by the self-assembly of metal ions or clusters with organic ligands. The carboxylic acid group on the benzoic acid ring can coordinate with metal centers, while the thiophene unit can be tailored to control the electronic properties and pore environment of the resulting framework.
The design and synthesis of MOFs have garnered significant interest due to their diverse architectures and potential applications in areas such as gas storage, separation, and catalysis. nih.gov The ability to form stable, porous structures makes thiophene-containing ligands valuable in creating frameworks for specialized applications, such as the selective adsorption of specific molecules. nih.gov The integration of such compounds into electronic materials is a growing area of research, with potential applications in organic electronics. ontosight.ai
Applications in Polymer Chemistry, such as Biodegradable Plastics and Supramolecular Polymers
While specific applications in biodegradable plastics are not extensively documented, the molecular features of 4-(Thiophen-2-yl)benzoic acid lend themselves to the construction of supramolecular polymers. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com
The carboxylic acid group of 4-(Thiophen-2-yl)benzoic acid is a strong hydrogen bond donor and acceptor. The aromatic thiophene and benzene (B151609) rings provide opportunities for π-π stacking interactions. These non-covalent forces can be harnessed to assemble monomers into long, polymer-like chains, creating materials with dynamic and reversible properties. mdpi.commdpi.com This "bottom-up" approach allows for the creation of materials that can respond to external stimuli, a key feature of supramolecular polymers with potential uses in self-healing materials and drug delivery systems. mdpi.com
Corrosion Inhibition Studies for Related Thiophene-Benzoic Acid Derivatives
Thiophene derivatives, particularly those containing additional functional groups like carboxylic acids, are recognized for their potential as corrosion inhibitors for various metals and alloys. mdpi.comnih.govscispace.com Their effectiveness is largely attributed to the presence of heteroatoms (sulfur, oxygen, nitrogen) and aromatic rings in their structures, which act as adsorption centers on the metal surface. scispace.comresearchgate.net These molecules can form a protective barrier layer that shields the metal from corrosive environments, such as acidic solutions. nih.govdntb.gov.ua Studies have shown that thiophene-based inhibitors can be effective for carbon steel, aluminum alloys, and stainless steel. nih.govscispace.comscribd.com
The primary mechanism of corrosion inhibition by thiophene derivatives is their adsorption onto the metal surface. scispace.com This process involves the displacement of water molecules and the formation of a protective film that blocks the active sites for corrosion. nih.govdntb.gov.ua
Several key findings from research on related derivatives include:
Adsorption Isotherms: The adsorption process of these compounds often follows established models such as the Langmuir, Temkin, or Freundlich isotherms, which describe the relationship between the inhibitor concentration in the solution and the coverage on the metal surface. mdpi.comnih.govscispace.comscribd.com
Mixed-Type Inhibition: Many thiophene derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.comnih.govscispace.comjournalirjpac.com
Protective Layer Formation: Surface analysis techniques have confirmed the formation of a stable, protective barrier layer on the metal surface following the adsorption of the inhibitor molecules. nih.govdntb.gov.uaresearchgate.net The presence of sulfur atoms and π-electrons in the thiophene ring facilitates strong adsorption. jofamericanscience.org
Understanding the thermodynamics of the adsorption process is crucial for elucidating the inhibition mechanism. Key thermodynamic parameters, including the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), are often calculated from experimental data. mdpi.comscispace.comscribd.com
Gibbs Free Energy of Adsorption (ΔG°ads): The sign and magnitude of ΔG°ads provide insight into the spontaneity and nature of the adsorption. A negative value indicates a spontaneous adsorption process. mdpi.com Generally, values around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (involving charge sharing or covalent bond formation between the inhibitor and the metal surface). scispace.com
Enthalpy of Adsorption (ΔH°ads): This parameter distinguishes between exothermic (negative ΔH°ads) and endothermic (positive ΔH°ads) adsorption processes.
Entropy of Adsorption (ΔS°ads): The change in entropy reflects the degree of randomness at the metal-solution interface during the adsorption process.
Studies on various thiophene derivatives have shown that the adsorption can be a complex process involving both physical and chemical interactions. dntb.gov.ua The inhibition efficiency is often dependent on factors like inhibitor concentration and temperature. scispace.comscribd.com
| Thermodynamic Parameter | Significance in Corrosion Inhibition | Typical Findings for Thiophene Derivatives |
|---|---|---|
| Gibbs Free Energy (ΔG°ads) | Indicates the spontaneity and type of adsorption (physisorption vs. chemisorption). | Negative values are consistently reported, confirming spontaneous adsorption. The magnitude often suggests a mix of physisorption and chemisorption. mdpi.com |
| Enthalpy (ΔH°ads) | Determines if the adsorption process is exothermic or endothermic. | Values can be positive or negative, depending on the specific inhibitor and conditions, indicating the complexity of the interaction. mdpi.com |
| Entropy (ΔS°ads) | Reflects the change in disorder at the metal/solution interface. | Positive values are often observed, suggesting an increase in disorder as water molecules are desorbed from the metal surface. mdpi.com |
Future Research Perspectives and Outlook
Exploration of Unexplored Synthetic Routes and Novel Derivatizations
While established methods for the synthesis of 4-(Thiophen-2-yl)benzoic acid exist, the future of its production lies in the development of more efficient, sustainable, and versatile synthetic strategies. ontosight.ai A promising avenue for future exploration is the application of novel cross-coupling methodologies that utilize carboxylic acids as aryl group donors. rsc.orgrsc.org Techniques such as palladium-catalyzed decarbonylative coupling could offer a more direct and atom-economical approach to the synthesis of this and related biaryl compounds. rsc.orgrsc.orgacs.org The development of one-pot syntheses that combine C-H activation of the thiophene (B33073) ring with functionalization of the benzoic acid moiety would represent a significant step forward in streamlining the production of these valuable molecules.
Beyond the synthesis of the parent compound, the exploration of novel derivatizations of 4-(Thiophen-2-yl)benzoic acid is a key area for future research. The thiophene and benzene (B151609) rings offer multiple sites for the introduction of a wide array of functional groups, which can be used to fine-tune the electronic, optical, and self-assembly properties of the molecule. Future work could focus on:
Introduction of Diverse Substituents: Systematic studies on the introduction of electron-donating and electron-withdrawing groups at various positions on both aromatic rings could lead to a library of derivatives with tailored properties.
Polymerization and Oligomerization: The development of methods to polymerize or oligomerize 4-(Thiophen-2-yl)benzoic acid could lead to new classes of conjugated materials with applications in organic electronics.
Click Chemistry Modifications: The use of "click chemistry" reactions to attach complex molecular fragments to the core structure could enable the rapid synthesis of multifunctional molecules for a variety of applications. frontiersin.org
A summary of potential derivatization strategies is presented in the table below.
| Derivatization Strategy | Potential Functional Groups | Targeted Properties |
| Ring Substitution | -NO₂, -CN, -CF₃, -OCH₃, -NH₂ | Modified electronic and optical properties |
| Carboxylic Acid Modification | Esters, Amides, Acid Halides | Altered solubility and reactivity for further synthesis |
| Thiophene Ring Functionalization | Halogenation, Lithiation followed by substitution | Introduction of new reactive sites for complex molecule synthesis |
| Polymerization | Chain-growth and step-growth methods | Creation of novel conjugated polymers |
Development and Application of Advanced Spectroscopic and Computational Methodologies
A deeper understanding of the structure-property relationships of 4-(Thiophen-2-yl)benzoic acid hydrate (B1144303) and its derivatives will be greatly facilitated by the application of advanced spectroscopic and computational techniques. While standard characterization methods provide valuable information, future research will benefit from the use of more sophisticated approaches to probe the subtle nuances of molecular structure, dynamics, and intermolecular interactions.
The application of advanced spectroscopic techniques will be crucial for elucidating the behavior of these molecules in various environments. ucl.ac.ukbohrium.comresearchgate.netrsc.org Future research directions in this area could include:
In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as temperature-variable and concentration-dependent FTIR and NMR spectroscopy, can provide detailed insights into the self-association and hydrogen bonding of 4-(Thiophen-2-yl)benzoic acid in solution. ucl.ac.uk
Ultrafast Spectroscopy: Time-resolved spectroscopic methods can be employed to study the excited-state dynamics of novel derivatives, which is essential for the development of optoelectronic materials.
Solid-State NMR: Advanced solid-state NMR techniques can be used to characterize the structure and dynamics of crystalline forms and coordination polymers of 4-(Thiophen-2-yl)benzoic acid.
Computational chemistry is poised to play an increasingly important role in guiding the design and predicting the properties of new derivatives and materials based on 4-(Thiophen-2-yl)benzoic acid. frontiersin.orgrsc.orgnih.gov Future computational studies could focus on:
High-Throughput Virtual Screening: The use of computational screening methods can accelerate the discovery of new derivatives with desired properties for specific applications. frontiersin.orgnih.gov
Molecular Dynamics Simulations: MD simulations can be used to model the self-assembly of these molecules in solution and at interfaces, providing a molecular-level understanding of these processes. ucl.ac.uk
Quantum Chemical Calculations: High-level quantum chemical calculations can be used to accurately predict the electronic structure, spectroscopic properties, and reactivity of novel derivatives.
| Methodology | Research Focus | Expected Outcomes |
| Advanced Spectroscopy | Self-association in solution, Excited-state dynamics, Solid-state structure | Detailed understanding of intermolecular interactions and photophysical properties |
| Computational Chemistry | Prediction of properties, Modeling of self-assembly, Elucidation of reaction mechanisms | Rational design of new materials and synthetic routes |
Design and Synthesis of Novel Supramolecular and Coordination Chemistry Systems
The bifunctional nature of 4-(Thiophen-2-yl)benzoic acid, with its carboxylic acid group for coordination and its extended aromatic system for π-π stacking, makes it an excellent building block for the construction of novel supramolecular assemblies and coordination polymers. beilstein-journals.orgnih.govnih.gov Future research in this area will focus on the rational design and synthesis of complex, functional architectures with tailored properties.
The design of novel supramolecular systems will leverage the non-covalent interactions of 4-(Thiophen-2-yl)benzoic acid and its derivatives. Future research could explore:
Self-Assembled Monolayers: The formation of ordered monolayers on various substrates could be investigated for applications in molecular electronics and sensing.
Liquid Crystals: The design of derivatives with appropriate side chains could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.
Gels and Soft Materials: The self-assembly of specifically designed derivatives into gels and other soft materials could be explored for applications in drug delivery and tissue engineering.
In the realm of coordination chemistry, 4-(Thiophen-2-yl)benzoic acid serves as a versatile linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netcd-bioparticles.netrsc.orgrsc.org Future directions in this field include:
Mixed-Linker MOFs: The use of 4-(Thiophen-2-yl)benzoic acid in combination with other organic linkers can lead to the formation of mixed-linker MOFs with tunable pore sizes and functionalities. rsc.org
Functionalized MOFs: The incorporation of functional groups into the linker before or after MOF assembly can impart specific properties to the framework, such as catalytic activity or selective sensing capabilities. researchgate.netproquest.com
Conductive MOFs: The design of MOFs with extended π-conjugation through the use of thiophene-containing linkers could lead to the development of electrically conductive frameworks for electronic applications.
| System Type | Design Strategy | Potential Applications |
| Supramolecular Assemblies | Control of non-covalent interactions (H-bonding, π-stacking) | Molecular electronics, sensors, liquid crystals |
| Coordination Polymers/MOFs | Variation of metal nodes and linker functionalization | Gas storage and separation, catalysis, drug delivery |
Identification and Development of Emerging Applications in Advanced Materials Science
The unique combination of properties inherent in 4-(Thiophen-2-yl)benzoic acid and its derivatives makes them promising candidates for a range of emerging applications in advanced materials science. ontosight.ai Future research will focus on translating the fundamental understanding of these molecules into functional devices and materials with real-world impact.
One of the most promising areas for the application of these materials is in organic electronics . The thiophene moiety is a well-known component of organic semiconductors, and its incorporation into the benzoic acid framework provides a versatile platform for the development of new materials for:
Organic Field-Effect Transistors (OFETs): The ordered assembly of derivatives could lead to high-performance semiconductor layers for OFETs.
Organic Photovoltaics (OPVs): Thiophene-based molecules are often used as donor materials in OPV devices, and new derivatives of 4-(Thiophen-2-yl)benzoic acid could lead to improved power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives could be designed to have specific emission properties for use in OLED displays.
Another emerging application is in the field of sensors . The ability to functionalize the 4-(Thiophen-2-yl)benzoic acid scaffold allows for the creation of chemosensors that can selectively detect a variety of analytes. researchgate.netmdpi.com Future research in this area could focus on:
Fluorescent Sensors: The development of derivatives that exhibit changes in their fluorescence upon binding to specific ions or molecules. mdpi.com
Colorimetric Sensors: The design of materials that undergo a color change in the presence of a target analyte.
Electrochemical Sensors: The use of these molecules to modify electrode surfaces for the electrochemical detection of various species.
The use of 4-(Thiophen-2-yl)benzoic acid as a building block for porous materials , such as covalent organic frameworks (COFs), is also a rapidly developing area. researchgate.netnih.govmdpi.com These materials have potential applications in:
Gas Storage and Separation: The tunable porosity of COFs can be exploited for the selective storage and separation of gases.
Heterogeneous Catalysis: The incorporation of catalytic sites into the framework of a COF can lead to highly active and reusable catalysts.
Photocatalysis: Thiophene-based COFs have shown promise as photocatalysts for a variety of chemical transformations. nih.gov
| Application Area | Key Properties | Potential Devices/Materials |
| Organic Electronics | Charge transport, light absorption/emission | OFETs, OPVs, OLEDs |
| Sensors | Selective binding, signal transduction | Fluorescent, colorimetric, and electrochemical sensors |
| Porous Materials | High surface area, tunable porosity | Gas storage media, heterogeneous catalysts, photocatalysts |
Q & A
Q. Q1. What are standard synthetic routes for 4-(Thiophen-2-yl)benzoic acid hydrate, and how is its purity validated?
Methodological Answer: A common synthesis involves coupling thiophene derivatives with benzoic acid precursors via Suzuki-Miyaura cross-coupling or esterification followed by hydrolysis. For example, hydrazine hydrate can be used in refluxing ethanol to facilitate cyclization or ester cleavage . Purity validation typically employs HPLC (≥97% purity threshold) and elemental analysis. Moisture content in the hydrate form is quantified via Karl Fischer titration (≤0.5% as per specifications) .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires a combination of:
- NMR (¹H/¹³C) to resolve aromatic protons and thiophene-benzoic acid linkage.
- FT-IR for carboxylic acid O-H stretching (~2500-3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- X-ray crystallography (if single crystals are obtainable) to confirm hydrate stoichiometry .
- Mass spectrometry (ESI-TOF) for molecular ion verification (C₁₁H₈O₂S·xH₂O) .
Advanced Research Questions
Q. Q3. How can researchers optimize the synthesis yield of 4-(Thiophen-2-yl)benzoic acid derivatives for functionalization studies?
Methodological Answer: Yield optimization strategies include:
- Coupling reagent selection : EDC/HOBt hydrate in CH₂Cl₂ improves carboxylate activation for amide/ester derivatives .
- Solvent choice : 1,4-dioxane or THF enhances solubility of aromatic intermediates during cyclization .
- Catalytic systems : Pd₂(dba)₃ with RuPhos ligand increases efficiency in cross-coupling reactions .
Controlled drying (lyophilization vs. vacuum desiccation) minimizes hydrate decomposition .
Q. Q4. What contradictions arise in spectral data interpretation, and how are they resolved?
Methodological Answer: Key contradictions include:
- HPLC vs. NMR purity discrepancies : Trace solvents (e.g., dioxane) may inflate HPLC purity. NMR integration of residual peaks clarifies this .
- Hydrate stability : Variable hydrate stoichiometry (xH₂O) in different batches can skew elemental analysis. Thermogravimetric analysis (TGA) quantifies water loss upon heating .
- Fluorinated analogs : Fluorine substitution in related compounds (e.g., 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate) may introduce unexpected shifts in NMR; DFT calculations validate assignments .
Q. Q5. What coordination chemistry applications exist for this compound, and how are metal complexes prepared?
Methodological Answer: The carboxylic acid group chelates transition metals (Ni²⁺, Co²⁺, Cd²⁺) for catalytic or material science applications. A standard protocol involves:
Dissolving the acid in ethanol/water with hydrazine hydrate (99.99% purity) to deprotonate the carboxylate.
Adding metal salts (e.g., NiCl₂·6H₂O) under reflux.
Isolating complexes via filtration and recrystallization .
Stoichiometry ([M(L)₂(N₂H₄)]·xH₂O) is confirmed by elemental analysis and TGA .
Q. Q6. How does the thiophene moiety influence the compound’s electronic properties in supramolecular systems?
Methodological Answer: The thiophene ring enhances π-conjugation, studied via:
- Cyclic voltammetry : Oxidation potentials reveal electron-donating effects compared to phenyl analogs.
- DFT calculations : HOMO-LUMO gaps correlate with UV-Vis absorption maxima (e.g., λ ~270 nm in ethanol) .
- X-ray diffraction : Packing motifs (e.g., π-π stacking between thiophene and benzoic acid groups) are critical for charge transport in organic semiconductors .
Data Contradiction and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in hydrate composition?
Methodological Answer: Variability arises from ambient humidity exposure. Mitigation strategies:
Q. Q8. Why do biological assays using this compound show inconsistent activity, and how is this resolved?
Methodological Answer: Inconsistencies may stem from:
- Hydrate dissociation in buffer : Use freshly prepared DMSO stock solutions to ensure consistent solubility.
- Metal contamination : ICP-MS screens for trace metals (e.g., Pd from synthesis) that interfere with assays .
- Analog comparisons : Test fluorinated or methylated derivatives (e.g., 4-(Trifluoromethoxy)indazole-3-carboxylic acid) to isolate structure-activity relationships .
Safety and Handling
Q. Q9. What are the key hazards, and how should the compound be handled in catalytic studies?
Methodological Answer: Per SDS
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
